2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a fluorophenoxy group and a tetrahydrobenzoxazolyl moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide typically involves multiple steps:
-
Formation of the Fluorophenoxy Intermediate
Starting Material: 4-fluorophenol.
Reaction: 4-fluorophenol is reacted with an appropriate alkylating agent, such as butyl bromide, in the presence of a base like potassium carbonate to form 4-fluorophenoxybutane.
-
Formation of the Benzoxazole Intermediate
Starting Material: 2-aminophenol.
Reaction: 2-aminophenol is cyclized with an appropriate carboxylic acid derivative, such as butyric anhydride, under acidic conditions to form the tetrahydrobenzoxazole ring.
-
Coupling Reaction
Reaction: The 4-fluorophenoxybutane is coupled with the tetrahydrobenzoxazole intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidation of the butanamide side chain could lead to the formation of carboxylic acids or ketones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction of the amide group could yield the corresponding amine.
-
Substitution
Reagents: Nucleophiles like sodium methoxide or potassium cyanide.
Products: Substitution reactions on the fluorophenoxy ring could introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development.
Diagnostics: Possible use in diagnostic assays due to its specific binding properties.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Polymer Production: Potential use in the production of specialized polymers.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide involves its interaction with specific molecular targets. The fluorophenoxy group may facilitate binding to hydrophobic pockets in proteins, while the benzoxazole ring could interact with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide: Similar structure but with a chlorine atom instead of fluorine.
2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s reactivity and binding properties compared to chlorine or methyl groups.
Biological Activity: The specific combination of fluorophenoxy and benzoxazole moieties may confer unique biological activities not seen in similar compounds.
This detailed overview provides a comprehensive understanding of 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H19FN2O3 |
---|---|
Molecular Weight |
318.34 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide |
InChI |
InChI=1S/C17H19FN2O3/c1-2-15(22-12-9-7-11(18)8-10-12)16(21)19-17-13-5-3-4-6-14(13)20-23-17/h7-10,15H,2-6H2,1H3,(H,19,21) |
InChI Key |
PZOKEXXQPHYOAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C2CCCCC2=NO1)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.